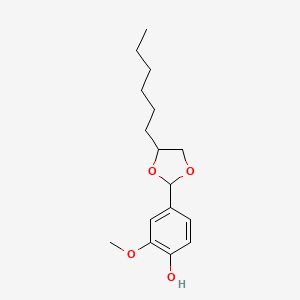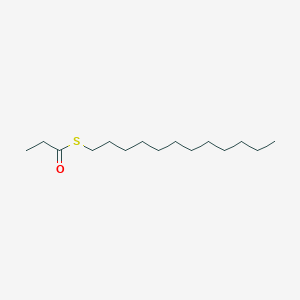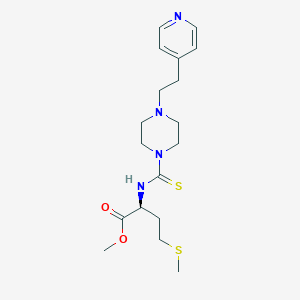![molecular formula C19H18F3NO B12614887 (3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one CAS No. 919997-56-1](/img/structure/B12614887.png)
(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one is a synthetic organic compound characterized by its unique structure, which includes trifluoromethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one typically involves the reaction of 4,4,4-trifluoro-1-phenylbutan-1-one with 2,4,6-trimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzimidazole (TFMBI): Known for its ferroelectric and anti-ferroelectric properties.
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
(3E)-4,4,4-Trifluoro-1-phenyl-3-[(2,4,6-trimethylphenyl)imino]butan-1-one is unique due to its specific trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
919997-56-1 |
|---|---|
Molecular Formula |
C19H18F3NO |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-phenyl-3-(2,4,6-trimethylphenyl)iminobutan-1-one |
InChI |
InChI=1S/C19H18F3NO/c1-12-9-13(2)18(14(3)10-12)23-17(19(20,21)22)11-16(24)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
InChI Key |
GHNRYNIKTDJNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(CC(=O)C2=CC=CC=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



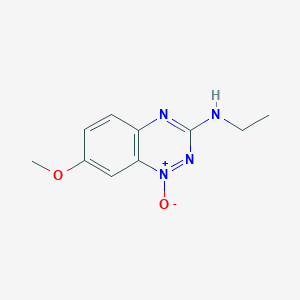
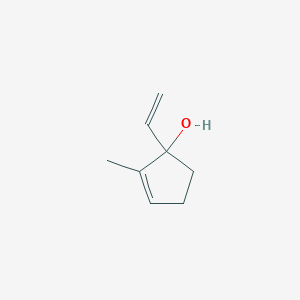
![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)
![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
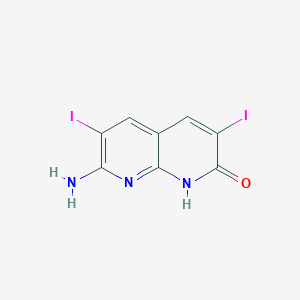
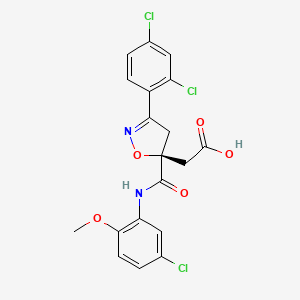
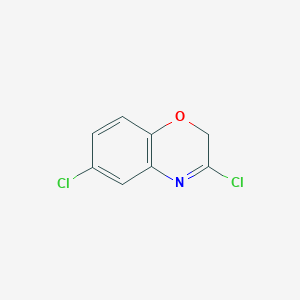

![4-Ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614859.png)
